N,N-dibutyldecanamide
Overview
Description
N,N-Dibutyldecanamide is an organic compound with the molecular formula C18H37NO. It is a type of amide, specifically a decanamide, where the nitrogen atom is bonded to two butyl groups. This compound is known for its versatility in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dibutyldecanamide can be synthesized through the reaction of decanoic acid with dibutylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of dibutylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired amide product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. For example, the use of copper(II) triflate as a catalyst in the reaction of nitriles with dibutylamine has been reported to yield high purity this compound under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyldecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield decanoic acid, while reduction can produce dibutylamine .
Scientific Research Applications
N,N-Dibutyldecanamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems.
Mechanism of Action
The mechanism of action of N,N-dibutyldecanamide involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique properties and reactivities, making them useful in catalysis and other applications. The compound’s ability to form hydrogen bonds and interact with other molecules also contributes to its versatility in different chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide (DMF): A common solvent with similar polar and aprotic properties.
N,N-Dimethylacetamide (DMA): Another versatile solvent used in organic synthesis.
N,N-Dibutylacetamide: Structurally similar but with a shorter carbon chain.
Uniqueness
N,N-Dibutyldecanamide stands out due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This makes it suitable for specific applications where longer alkyl chains are advantageous .
Properties
IUPAC Name |
N,N-dibutyldecanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO/c1-4-7-10-11-12-13-14-15-18(20)19(16-8-5-2)17-9-6-3/h4-17H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHXJNYDGVLRSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)N(CCCC)CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307769 | |
Record name | N,N-dibutyldecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57303-25-0 | |
Record name | NSC195014 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-dibutyldecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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